(3Ar,7as)-六氢-2-苯并呋喃-1(3H)-酮

描述

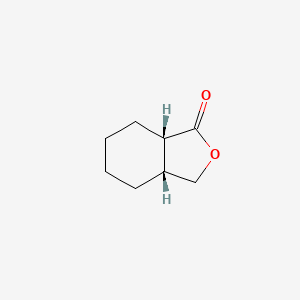

The compound (3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one is a derivative of benzofuran-2(3H)-one, a heterocyclic compound that has garnered interest due to its presence in various natural products and pharmaceuticals. The hexahydro designation indicates that the benzene ring in the benzofuran structure is fully saturated. This compound is relevant in the field of organic chemistry and medicinal chemistry due to its potential biological activities and its use as a building block in organic synthesis.

Synthesis Analysis

Several methods have been developed for the synthesis of benzofuran-2(3H)-one derivatives. A palladium-catalyzed carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols using formic acid as the CO source has been reported, providing a range of derivatives in moderate to good yields . Another approach involves a Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, leading to benzofuran-3(2H)-one scaffolds with a quaternary center . Additionally, a gold(III)-catalyzed tandem reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds has been used to synthesize 3-carbonylated benzofuran derivatives . Copper halides have also been employed for the oxidative cyclization of 1-(2-hydroxyphenyl)alkan-1-ones to yield benzofuran-2(3H)-ones .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with the possibility of multiple substituents and stereochemical configurations. For instance, the structure of one 1H-pyrano[4,3-b]benzofuran-1-one derivative was confirmed by X-ray diffraction, highlighting the importance of structural determination in understanding these compounds . The presence of a hexahydro moiety in (3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one indicates a saturated ring system, which can influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. A combined N-heterocyclic carbene and base-catalyzed multiple cascade approach has been used to synthesize functionalized benzofuran-3-(2H)-ones . Moreover, a catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence has been developed to construct a multi-substituted 3H-spiro[benzofuran-2,1'-cyclopentane] skeleton . These reactions demonstrate the versatility of benzofuran derivatives in forming complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives like (3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one are influenced by their molecular structure. For example, the introduction of alkoxy groups can be achieved via a one-pot pseudo three-component reaction, which can alter the compound's solubility and reactivity . Safety assessments of hexahydro-3H-benzofuran-2-one have shown that it is not expected to be genotoxic and does not pose significant risks for skin sensitization or environmental hazards . These assessments are crucial for understanding the potential applications and limitations of these compounds in various industries.

科学研究应用

基因毒性和毒性评估

已对六氢-3H-苯并呋喃-2-酮进行了一系列毒性和安全端点的评估,包括基因毒性、重复剂量毒性、生殖毒性、局部呼吸道毒性、光毒性/光致敏性、皮肤致敏和环境安全。来自类推类似物的数据表明,预计六氢-3H-苯并呋喃-2-酮不具有基因毒性,并且根据目前在欧洲和北美的使用量,它对皮肤致敏和环境危害的风险较低。这些评估对于了解其在各种应用中的安全性至关重要,包括作为香料成分(Api et al., 2018)。

化学合成和催化

有关该化合物及相关苯并呋喃衍生物的研究侧重于它们的合成以及作为各种化学品生产中间体的潜力。研究已经开发了高效合成苯并呋喃的方法,并将其应用于制备天然产物,突出了该化合物在促进复杂化学反应中的作用以及在创造其他有价值的化学实体中的实用性(Cruz & Tamariz, 2005)。此外,已经探索了铜催化的自由基级联反应用于构建苯并呋喃-2(3H)-酮骨架,展示了合成该化合物及其衍生物的创新方法(Yu et al., 2019)。

分子结构分析

对苯并呋喃衍生物的晶体结构分析,包括与“(3Ar,7as)-六氢-2-苯并呋喃-1(3H)-酮”相关的衍生物,已经为了解它们的分子几何、分子间相互作用以及形成聚合物或络合物的潜力提供了见解。这些研究对于了解这些化合物的物理和化学性质,促进它们在材料科学和制药研究中的应用是基础性的(Salim et al., 2015)。

属性

IUPAC Name |

(3aR,7aS)-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-7H,1-5H2/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYUMBPDHPMKHM-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288796 | |

| Record name | (3ar,7as)-hexahydro-2-benzofuran-1(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one | |

CAS RN |

6939-71-5 | |

| Record name | NSC57636 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3ar,7as)-hexahydro-2-benzofuran-1(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。